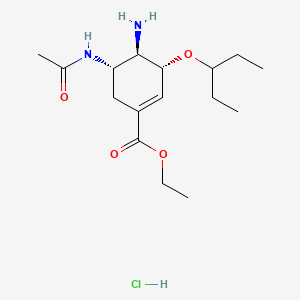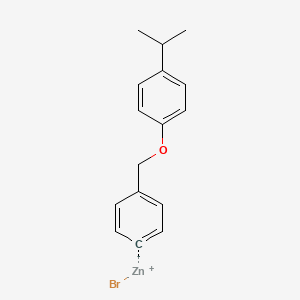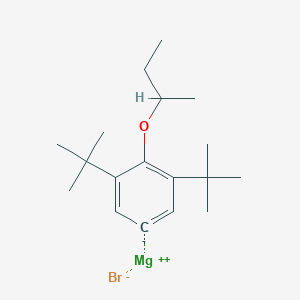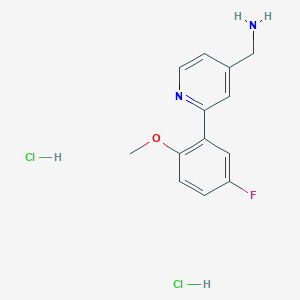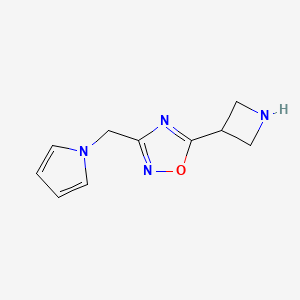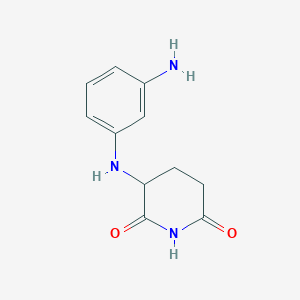
3-((3-Aminophenyl)amino)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Aminophenyl)amino)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. It serves as a basic building block for the development of a protein degrader library .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves several steps:
Protection of L-Glutamine: In an alkaline medium, L-Glutamine undergoes protection to form tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-carbonyl dimidazoles, the protected L-Glutamine cyclizes to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The cyclized product is then deprotected in an acid medium to obtain 3-amino-2,6-piperidine dione hydrochloride.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stable quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-((3-Aminophenyl)amino)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for developing protein degrader libraries.
Biology: The compound is utilized in targeted protein degradation studies.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((3-Aminophenyl)amino)piperidine-2,6-dione involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known Cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness
3-((3-Aminophenyl)amino)piperidine-2,6-dione is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This makes it a valuable building block for developing a diverse range of protein degrader molecules .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(3-aminoanilino)piperidine-2,6-dione |
InChI |
InChI=1S/C11H13N3O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5,12H2,(H,14,15,16) |
InChI Key |
HWWKOVGSUZFLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
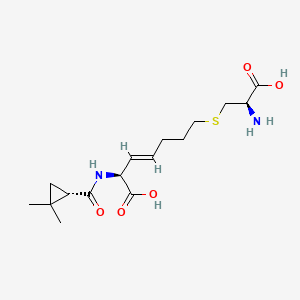

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
